molecular formula C12H24O2Si B132936 Triisopropylsilyl acrylate CAS No. 157859-20-6

Triisopropylsilyl acrylate

Cat. No. B132936
M. Wt: 228.4 g/mol
InChI Key: PQSIXYSSKXAOFE-UHFFFAOYSA-N
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Description

Triisopropylsilyl acrylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related acrylate compounds and their applications. For instance, the first paper describes the synthesis of a complex triblock copolymer that includes a poly(tert-butyl acrylate) (PtBA) segment . The second paper discusses the synthesis of poly(acrylate ionic liquid)s with a triethylene glycol spacer and a pendant 1,2,3-triazolium group . These studies indicate the versatility and the potential for functionalization of acrylate compounds, which could be relevant to the properties and applications of triisopropylsilyl acrylate.

Synthesis Analysis

The synthesis of acrylate-based polymers can be complex and involves multiple steps. In the first paper, a triblock copolymer is synthesized using a sequence of polymerization reactions, including the use of reversible addition-fragmentation chain transfer (RAFT) polymerization . The second paper also employs RAFT polymerization to create a chloride-functionalized polyacrylate precursor, which is then modified through several chemical reactions to produce poly(acrylate ionic liquid)s . These methods demonstrate the synthetic strategies that could potentially be applied to the synthesis of triisopropylsilyl acrylate polymers.

Molecular Structure Analysis

The molecular structure of acrylate polymers is crucial for their properties and applications. The papers do not specifically discuss the molecular structure of triisopropylsilyl acrylate, but they do provide insights into the structures of related polymers. For example, the triblock copolymer in the first paper has a specific arrangement of blocks that allows for the formation of spherical micelles with distinct core-shell-corona structures . The second paper's poly(acrylate ionic liquid)s have a pendant 1,2,3-triazolium group that influences their ionic conductivity . These structural features are important for understanding how the molecular structure of triisopropylsilyl acrylate might affect its behavior.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionalization of acrylate polymers are diverse. The first paper describes the use of UV cross-linking to lock in the micellar structure of the triblock copolymer, followed by ozonolysis to degrade one of the blocks and create hollow nanospheres . The second paper details a series of post-polymerization modifications, including azidation, copper-catalyzed azide–alkyne cycloaddition, and alkylation, to produce poly(acrylate ionic liquid)s . These reactions highlight the chemical versatility of acrylate polymers and suggest possible reactions that triisopropylsilyl acrylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate polymers are determined by their molecular structures and the nature of their substituents. The first paper does not provide specific physical properties of the triblock copolymer but does mention the ability to form micelles and hollow nanospheres, which could be relevant for drug delivery applications . The second paper provides a detailed analysis of the properties of the poly(acrylate ionic liquid)s, including glass transition temperature, thermal stability, and ionic conductivity, which are critical for their potential use in electrochemical applications . These properties are indicative of what might be expected for triisopropylsilyl acrylate, depending on its molecular structure and composition.

Scientific Research Applications

1. Polymerization Processes

Triisopropylsilyl acrylate is used in advanced polymerization processes. For example, it is employed in the photoinduced living radical polymerization of acrylates. This technique is significant as it functions without traditional photoinitiators or dye sensitizers, and it's effective under UV radiation. This method yields poly(acrylates) with low dispersity and high end group fidelity, which are beneficial for creating high-performance polymers with specific properties (Anastasaki et al., 2014).

2. Synthesis of Multiblock Copolymers

Triisopropylsilyl acrylate is also utilized in synthesizing α,ω-telechelic multiblock copolymers from various acrylic monomers. This method demonstrates the adaptability of triisopropylsilyl acrylate in generating complex polymer structures. The process involves careful optimization, leading to well-defined copolymers with high conversion rates and specific block structures (Anastasaki et al., 2015).

3. Bioengineering Applications

In bioengineering, poly(N-isopropyl acrylamide) substrates, which can be synthesized using triisopropylsilyl acrylate, are used for nondestructive release of biological cells and proteins. This application is crucial in areas such as cell sheet engineering, tumor studies, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

4. Electrochemical and Electrical Properties

Triisopropylsilyl acrylate is used in the synthesis of polymer electrolytes, such as those based on polyether urethane acrylate, for applications in lithium batteries. These polymers demonstrate significant electrochemical and electrical properties, making them suitable for high-performance battery technologies (Kim, Kim, & Kim, 1999).

5. Controlled Synthesis of Copolymers

The material is instrumental in the controlled synthesis of poly[(butyl methacrylate)-co-(butyl acrylate)] copolymers. This process allows for precise control over polymer properties, enhancing applications in various industrial and commercial products (Payne et al., 2014).

Safety And Hazards

Triisopropylsilyl Acrylate can cause skin irritation and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Biodegradable antifouling coating is a new promising route based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . They are used as a carrier of antifoulant, which control the release rate and also show excellent antifouling activity in the marine coatings due to tunability, sustainability, and mechanical performance .

properties

IUPAC Name

tri(propan-2-yl)silyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIXYSSKXAOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166323
Record name Tri-isopropyl silyl acrylate
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Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropylsilyl acrylate

CAS RN

157859-20-6
Record name Tris(1-methylethyl)silyl 2-propenoate
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Record name Tri-isopropyl silyl acrylate
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Record name Tri-isopropyl silyl acrylate
Source EPA DSSTox
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Record name Triisopropylsilyl acrylate
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Synthesis routes and methods I

Procedure details

4 g of acetoxy-triisopropylsilane and 1.6 g of acrylic acid (ATOFINA Norsocryl AA®) in 100 ml of toluene and 1 mL of N,N-dimethylformamide are mixed and heated. Azeotropic distillation of acetic acid affords triisopropylsilyl acrylate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

72.1 g (1 mol) of glacial acrylic acid, 101.2 g (1 mol) of triethylamine 0.072 g of methoxyphenol and 300 ml of xylene is added to a four-neck, round bottom flask equipped with a stirrer, condenser, nitrogen inlet, thermometer and dropping funnel. Under a nitrogen blanket, a solution of 192.8 g (1 mol) of triisopropylchlorosilane in 100 ml of xylene is slowly added to the rapidly stirred reactants at room temperature. The temperature is permitted to rise to a maximum temperature of 55° C. and this temperature is maintained with cooling if necessary.
Quantity
72.1 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
192.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
FK Yousefi, A Jannesari, S Pazokifard… - Macromolecular …, 2019 - Wiley Online Library
Ternary monomer reactivity ratios of triisopropylsilyl acrylate (SiA), methyl methacrylate (MMA), and n‐butyl acrylate (BA), as common monomers in self‐polishing coatings (SPCs) …
Number of citations: 5 onlinelibrary.wiley.com
K Takada, T Ito, K Kitano, S Tsuchida, Y Takagi… - …, 2015 - ACS Publications
… In addition, the GTP of TIPSA proceeded without cleavage of the silyl ester linkage to produce the poly(triisopropylsilyl acrylate) (PTIPSA) with the M n,NMR of 23 520 g mol –1 though …
Number of citations: 42 pubs.acs.org
W Xu, C Ma, J Ma, T Gan, G Zhang - ACS Applied Materials & …, 2014 - ACS Publications
… We have prepared polyurethane with poly(ε-caprolactone) (PCL) as the segments of the main chain and poly(triisopropylsilyl acrylate) (PTIPSA) as the side chains by a combination of …
Number of citations: 88 pubs.acs.org
SH Kwon, I Lee, H Park, SG Lee - Progress in Organic Coatings, 2020 - Elsevier
… mechanisms of selected self-polishing copolymer (SPC) molecules like tributyltin (TBT), zinc methacrylate (ZMA), copper methacrylate (CMA), and triisopropylsilyl acrylate (TIPSA). The …
Number of citations: 23 www.sciencedirect.com
C Ma, W Xu, J Pan, Q Xie, G Zhang - Industrial & Engineering …, 2016 - ACS Publications
… We have prepared polyurethane with degradable polyester segments in the main chain and hydrolyzable poly(triisopropylsilyl acrylate) (PTSA) side chains and used it as the carrier of …
Number of citations: 27 pubs.acs.org
J Pan, Q Xie, H Chiang, Q Peng, PY Qian… - ACS Sustainable …, 2019 - ACS Publications
… In this work, bio-sourced poly(lactic acid)-based polyurethane with hydrolyzable triisopropylsilyl acrylate (TSA) side groups has been prepared via thiol–ene reaction and polyaddition. …
Number of citations: 49 pubs.acs.org
D Wang, H Liu, J Yang, S Zhou - ACS applied materials & …, 2018 - ACS Publications
… Triisopropylsilyl acrylate (TISPA), a common functional monomer used in the synthesis of self-polishing resins, (29,30) was chosen to synthesize seawater-responsive poly(TISPA-co-…
Number of citations: 29 pubs.acs.org
G Dai, Q Xie, X Ai, C Ma, G Zhang - ACS applied materials & …, 2019 - ACS Publications
… %) and tertiary carboxybetaine triisopropylsilyl ester ethyl acrylate (TCBSA, 15 mol %), tertiary carboxybetaine ethyl ester ethyl acrylate (TCBEA, 15 mol %), or triisopropylsilyl acrylate (…
Number of citations: 62 pubs.acs.org
Y Chen, Q Jia, Y Ding, S Sato, L Xu, C Zang… - …, 2019 - ACS Publications
We demonstrated the B(C 6 F 5 ) 3 -catalyzed group transfer polymerization (GTP) of acrylate monomers with hydrosilane by the in situ formation of silyl ketene acetals (SKAs) as the …
Number of citations: 19 pubs.acs.org
T Kenji, I Takahiro, K Kodai, T Shinji, T Yu, C Yougen… - 2015
Number of citations: 0

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